Sirtuin modulator 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

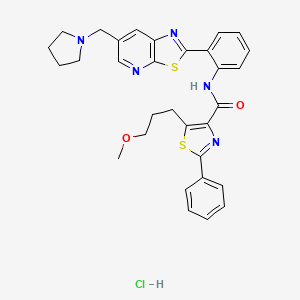

5-(3-methoxypropyl)-2-phenyl-N-[2-[6-(pyrrolidin-1-ylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]phenyl]-1,3-thiazole-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H31N5O2S2.ClH/c1-38-17-9-14-26-27(35-29(39-26)22-10-3-2-4-11-22)28(37)33-24-13-6-5-12-23(24)30-34-25-18-21(19-32-31(25)40-30)20-36-15-7-8-16-36;/h2-6,10-13,18-19H,7-9,14-17,20H2,1H3,(H,33,37);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGRBDTOIPNDWMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCC1=C(N=C(S1)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C4=NC5=C(S4)N=CC(=C5)CN6CCCC6.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H32ClN5O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

606.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Discovery and Characterization of Novel SIRT1 Activators

For Researchers, Scientists, and Drug Development Professionals

Sirtuin 1 (SIRT1), an NAD+-dependent protein deacetylase, has emerged as a critical regulator of a wide array of cellular processes, including metabolism, stress resistance, and aging.[1][2] Its activation is a promising therapeutic strategy for a variety of age-related and metabolic diseases.[1] This in-depth technical guide provides a comprehensive overview of the discovery and characterization of novel SIRT1 activators, with a focus on data presentation, detailed experimental protocols, and visualization of key pathways and workflows.

Introduction to SIRT1 and Its Therapeutic Potential

SIRT1 is the most extensively studied of the seven mammalian sirtuins.[2] It plays a pivotal role in cellular homeostasis by deacetylating numerous protein substrates, thereby modulating their activity.[1] These substrates include transcription factors and co-factors such as p53, FOXO1/3/4, HSF1, HIF-1α, and PPARα/γ.[3] Through these interactions, SIRT1 influences a diverse range of biological functions, including cell survival, apoptosis, stress resistance, fat storage, insulin production, and glucose and lipid homeostasis.[2][4]

The therapeutic potential of activating SIRT1 is significant. Increased SIRT1 activity has shown beneficial effects in preclinical models of various diseases, including metabolic disorders like type 2 diabetes, neurodegenerative diseases, and cardiovascular conditions.[2][5] Small molecule SIRT1 activators, both naturally occurring compounds like resveratrol and synthetic molecules, are being extensively investigated for their therapeutic applications.[1][6]

Discovery of Novel SIRT1 Activators: Screening Strategies

The identification of novel SIRT1 activators, often referred to as sirtuin-activating compounds (STACs), typically involves high-throughput screening (HTS) of large chemical libraries.[7] These screens are designed to identify compounds that enhance the enzymatic activity of SIRT1.

High-Throughput Screening Assays

A common method for HTS is the use of fluorometric assays.[8] These assays utilize a synthetic peptide substrate containing an acetylated lysine residue and a fluorescent reporter group.[8][9] When SIRT1 deacetylates the substrate, a developing solution cleaves the deacetylated peptide, releasing the fluorophore and generating a fluorescent signal that is proportional to SIRT1 activity.[8][10]

Workflow for High-Throughput Screening of SIRT1 Activators

Caption: A typical workflow for a high-throughput screen to identify novel SIRT1 activators.

Characterization of SIRT1 Activators: In Vitro and Cellular Assays

Once potential activators are identified, they undergo further characterization to confirm their activity, determine their mechanism of action, and assess their cellular effects.

In Vitro Enzymatic Assays

Fluorogenic SIRT1 Activity Assay: This is a primary assay for confirming the activity of putative activators and determining their potency (e.g., EC50).[3][8]

Experimental Protocol: Fluorogenic SIRT1 Activity Assay

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

Reconstitute purified recombinant human SIRT1 enzyme, a fluorogenic SIRT1 substrate (e.g., based on the p53 sequence Arg-His-Lys-Lys(ε-acetyl)-AMC), and NAD+.[9]

-

Prepare serial dilutions of the test compound. Resveratrol is often used as a positive control, and a known inhibitor like nicotinamide can serve as a negative control.[10]

-

-

Assay Procedure:

-

In a 96-well plate, add the reaction buffer, NAD+, and the SIRT1 substrate.

-

Add the test compound at various concentrations.

-

Initiate the reaction by adding the SIRT1 enzyme.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction and develop the signal by adding a developer solution.

-

Measure the fluorescence using a microplate reader (excitation ~350-360 nm, emission ~450-465 nm).[9][11]

-

-

Data Analysis:

-

Subtract the background fluorescence (no enzyme or no NAD+).

-

Plot the fluorescence intensity against the compound concentration to determine the EC50 value (the concentration at which the compound elicits 50% of its maximal effect).

-

Substrate-Agnostic Nicotinamide Release Assay: To overcome potential artifacts associated with fluorophore-tagged substrates, an alternative method measures the production of nicotinamide, a natural byproduct of the sirtuin deacetylation reaction.[12]

Experimental Protocol: PNC1-OPT Assay for SIRT1 Activity

-

Principle: This assay couples the SIRT1-catalyzed deacetylation to the cleavage of the released nicotinamide (NAM) by the yeast nicotinamidase (Pnc1), which produces ammonia. The ammonia is then detected using ortho-phthalaldehyde (OPT), which forms a fluorescent product.[12]

-

Reaction Setup:

-

Combine purified SIRT1, the acetylated peptide substrate (without a fluorophore), NAD+, and purified yPnc1 enzyme in a reaction buffer.[12]

-

Add the test compound.

-

Incubate to allow for both deacetylation and nicotinamide cleavage.

-

-

Detection:

-

Add the OPT developer reagent.

-

Measure fluorescence (excitation ~413 nm, emission ~476 nm).[13]

-

Mechanism of Action Studies

Understanding how a compound activates SIRT1 is crucial. Many STACs act as allosteric activators, binding to a site on the SIRT1 enzyme distinct from the active site and lowering the Michaelis constant (Km) for the acetylated substrate.[14][15]

Experimental Protocol: Michaelis-Menten Kinetics

-

Perform the SIRT1 activity assay as described above.

-

Vary the concentration of the acetylated peptide substrate while keeping the concentration of NAD+ and the activator constant.

-

Measure the initial reaction velocity at each substrate concentration.

-

Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Vmax and Km in the presence and absence of the activator. A decrease in Km indicates that the activator enhances the binding of the substrate to the enzyme.

Cell-Based Assays

To assess the activity of SIRT1 activators in a more physiologically relevant context, cell-based assays are employed. These assays measure the downstream effects of SIRT1 activation.

Measurement of Substrate Deacetylation:

-

Western Blotting: Treat cells with the SIRT1 activator and then lyse the cells. Use antibodies specific for the acetylated form of a known SIRT1 substrate (e.g., acetyl-p53 at Lys382) to assess the extent of deacetylation by Western blotting.[14] A decrease in the acetylated form of the substrate indicates SIRT1 activation.

-

Immunoprecipitation: SIRT1 can be immunoprecipitated from cell lysates to measure its activity on an exogenous substrate.[4][11]

Mitochondrial Function Assays: SIRT1 is a key regulator of mitochondrial biogenesis and function, often through the deacetylation of PGC-1α.[16]

-

Mitochondrial DNA Content: Increased mitochondrial biogenesis can be assessed by quantifying the relative amount of mitochondrial DNA (mtDNA) to nuclear DNA (nDNA) using quantitative PCR (qPCR).

-

Oxygen Consumption Rate (OCR): The effect of SIRT1 activators on mitochondrial respiration can be measured using instruments like the Seahorse XF Analyzer.

-

ATP Production: Cellular ATP levels can be measured using commercially available luminescence-based kits as an indicator of mitochondrial function.[17]

In Vivo Characterization of SIRT1 Activators

Promising SIRT1 activators are further evaluated in animal models of disease to assess their efficacy and pharmacokinetic properties.

Workflow for In Vivo Characterization of a SIRT1 Activator

Caption: A generalized workflow for the in vivo characterization of a novel SIRT1 activator.

Quantitative Data from In Vivo Studies

The following tables summarize representative quantitative data from in vivo studies of SIRT1 activators.

Table 1: Efficacy of SIRT1 Activators in Metabolic Disease Models

| Activator | Animal Model | Dosing Regimen | Key Efficacy Endpoints | Outcome | Reference |

| Resveratrol | High-fat diet-fed mice | 22.4 mg/kg/day in diet | Insulin sensitivity, Glucose tolerance, Mitochondrial number | Improved insulin sensitivity, enhanced glucose tolerance, and increased mitochondrial biogenesis. | [1] |

| SRT1720 | Diet-induced obese mice | 30 or 100 mg/kg/day by oral gavage for 18 days | Glucose homeostasis, Insulin sensitivity | Improved glucose homeostasis and insulin sensitivity. | [1] |

| SRT1720 | Zucker fa/fa rats | Not specified | Whole-body glucose homeostasis, Insulin sensitivity | Improved whole-body glucose homeostasis and insulin sensitivity in adipose tissue, skeletal muscle, and liver. | [1] |

SIRT1 Signaling Pathways

SIRT1 exerts its diverse biological effects by deacetylating a multitude of protein substrates, thereby influencing key signaling pathways.

Key SIRT1 Signaling Pathways

Caption: A simplified diagram of key SIRT1 signaling pathways and their downstream effects.

-

Metabolism: SIRT1 activates PGC-1α and FOXO1, leading to increased mitochondrial biogenesis and fatty acid oxidation.[18][19] It also regulates cholesterol and lipid metabolism by deacetylating LXR and SREBP.[19]

-

Stress Resistance and Longevity: By deacetylating FOXO proteins, SIRT1 promotes the expression of stress resistance genes.[18] It also deacetylates and inhibits the pro-apoptotic and pro-senescent activities of p53.[20]

-

Inflammation: SIRT1 can suppress inflammation by deacetylating the p65 subunit of NF-κB, thereby inhibiting its transcriptional activity.[18]

Future Perspectives

The discovery of novel SIRT1 activators remains an active area of research. Future efforts will likely focus on developing compounds with improved potency, selectivity, and pharmacokinetic profiles. A deeper understanding of the diverse roles of SIRT1 in health and disease will continue to fuel the development of innovative therapeutic strategies targeting this key regulator of cellular homeostasis. The recent identification of NAD+-independent SIRT1 activators suggests new avenues for therapeutic intervention, particularly in aging-related conditions characterized by declining NAD+ levels.[21]

References

- 1. benchchem.com [benchchem.com]

- 2. books.rsc.org [books.rsc.org]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. SIRT1 Activity Assay Kit (Fluorometric) (ab156065) | Abcam [abcam.com]

- 5. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small molecule SIRT1 activators for the treatment of aging and age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. mybiosource.com [mybiosource.com]

- 9. SIRT1 Direct Fluorescent Screening Assay Kit, Research Kits - CD BioSciences [epigenhub.com]

- 10. SIRT1 Assay Kit Sigma [sigmaaldrich.com]

- 11. biopioneer.com.tw [biopioneer.com.tw]

- 12. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Assay of SIRT1-Activating Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Molecular and Cellular Characterization of SIRT1 Allosteric Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Screening SIRT1 Activators from Medicinal Plants as Bioactive Compounds against Oxidative Damage in Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 18. SIRT1 and SIRT6 Signaling Pathways in Cardiovascular Disease Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. d-nb.info [d-nb.info]

- 21. Discovery and characterization of a new class of NAD+-independent SIRT1 activators - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of SIRT1 in Cellular Senescence and Aging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sirtuin 1 (SIRT1), an NAD⁺-dependent protein deacetylase, has emerged as a critical regulator of cellular homeostasis, with profound implications for the aging process and the onset of cellular senescence. Its multifaceted activities, spanning from epigenetic modulation and genome maintenance to metabolic control and stress response, position it as a key therapeutic target for age-related pathologies. This technical guide provides an in-depth exploration of the molecular mechanisms through which SIRT1 governs cellular senescence and aging, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Introduction to SIRT1

SIRT1 is the most extensively studied member of the mammalian sirtuin family, homologs of the yeast Sir2 protein.[1] Its enzymatic activity is intrinsically linked to cellular energy status through its dependence on the co-substrate nicotinamide adenine dinucleotide (NAD⁺).[2] This positions SIRT1 as a crucial sensor of metabolic state, translating changes in energy levels into adaptive transcriptional responses.[3] SIRT1 deacetylates a wide array of histone and non-histone protein substrates, thereby regulating numerous cellular processes including stress responses, metabolism, DNA repair, inflammation, and apoptosis.[1][4][5] A decline in SIRT1 expression or activity is observed during aging in various organisms, including mice, and has been causally linked to the progression of cellular senescence and the development of age-related diseases.[2][6] Conversely, enhancing SIRT1 activity, either through genetic overexpression or pharmacological activation, has been shown to extend lifespan in several model organisms and confer protection against age-associated functional decline.[2][7]

Core Mechanisms of SIRT1 in Senescence and Aging

SIRT1 exerts its anti-senescence and pro-longevity effects through several interconnected molecular pathways.

Deacetylation of p53 and Cell Cycle Control

The tumor suppressor protein p53 is a primary target of SIRT1 and a key mediator of cellular senescence.[1] In response to cellular stress, such as DNA damage or oncogene activation, p53 becomes acetylated, which enhances its stability and transcriptional activity.[8] Activated p53 then drives the expression of cell cycle inhibitors like p21, leading to a state of irreversible growth arrest known as senescence.[9][10] SIRT1 directly counteracts this process by deacetylating p53, particularly at lysine 382, which represses its transcriptional activity and prevents the induction of senescence.[1][8][11] Overexpression of SIRT1 can antagonize p53-dependent senescence, while its downregulation leads to increased p53 acetylation and a premature senescence-like phenotype.[1][11]

Regulation of NF-κB and the Senescence-Associated Secretory Phenotype (SASP)

A hallmark of senescent cells is the secretion of a complex mixture of pro-inflammatory cytokines, chemokines, and growth factors, collectively known as the Senescence-Associated Secretory Phenotype (SASP). The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the SASP. SIRT1 inhibits NF-κB signaling by deacetylating the RelA/p65 subunit at lysine 310, which suppresses its transcriptional activity.[12][13] This inhibitory action of SIRT1 on NF-κB helps to quell the chronic, low-grade inflammation associated with aging ("inflamm-aging") and mitigates the detrimental effects of the SASP.[12][14]

PGC-1α Deacetylation and Mitochondrial Homeostasis

Mitochondrial dysfunction is a cornerstone of the aging process.[6][15] SIRT1 plays a vital role in maintaining mitochondrial health by activating the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[6][[“]] SIRT1 deacetylates and activates PGC-1α, which in turn stimulates the transcription of genes necessary for the production of new mitochondria and the regulation of cellular energy metabolism.[[“]][17][18] This SIRT1-PGC-1α axis enhances mitochondrial function, improves ATP production, and reduces the generation of reactive oxygen species (ROS), thereby protecting cells from oxidative stress-induced senescence.[5][[“]]

Genome Maintenance and DNA Damage Response

Genomic instability resulting from accumulated DNA damage is a major driver of aging. SIRT1 contributes to genome maintenance by participating in the DNA damage response (DDR).[9][19] Upon DNA damage, SIRT1 is recruited to the sites of DNA breaks where it deacetylates various DNA repair proteins, including Ku70, NBS1, and PARP-1, thereby promoting their activity and facilitating efficient DNA repair.[9][20] This function helps to preserve genomic integrity and prevent the activation of senescence-inducing DDR pathways.[19][20]

Epigenetic Regulation via Histone Deacetylation

SIRT1 also governs gene expression through epigenetic modifications. It can directly deacetylate histones, such as H4 at lysine 16 (H4K16ac) and H3 at lysine 9 (H3K9ac), leading to a more condensed chromatin structure and transcriptional silencing.[3][20][21] SIRT1-mediated chromatin silencing represses the expression of certain genes, including components of the SASP like IL-6 and IL-8.[22] During senescence, SIRT1 levels decrease, leading to increased histone acetylation at these gene promoters and their subsequent expression.[22]

Quantitative Data on SIRT1's Effects

The impact of SIRT1 on lifespan and cellular senescence has been quantified in numerous studies across various model systems.

Table 1: Effects of SIRT1 Modulation on Lifespan in Model Organisms

| Model Organism | SIRT1 Modulation | Effect on Lifespan | Reference(s) |

| Saccharomyces cerevisiae (Yeast) | Overexpression of Sir2 | Increased replicative lifespan | [4] |

| Caenorhabditis elegans (Worm) | Increased dosage of sir-2.1 | Lifespan extension | [2][4][7] |

| Drosophila melanogaster (Fly) | Neuronal Sirt1 overexpression | Lifespan extension | [4] |

| Mus musculus (Mouse) | Brain-specific overexpression | Significant lifespan extension in males and females | [23] |

| Mus musculus (Mouse) | Whole-body overexpression | Phenotypes similar to caloric restriction, prevention of age-related metabolic complications | [23] |

Table 2: Effects of SIRT1 on Cellular Senescence Markers

| Cellular Model | SIRT1 Modulation | Effect on Senescence Marker | Reference(s) |

| Human Dermal Fibroblasts (HDFs) | Galangin (SIRT1 activator) | Decreased SA-β-gal positive cells, reduced p16/p21/p53 levels after UVB exposure | [24] |

| Human Cancer Cells (MCF-7, H1299) | Sirtinol (SIRT1 inhibitor) | Induced SA-β-gal activity, increased plasminogen activator inhibitor 1 expression | [25][26] |

| Prostate Cancer Cells | SIRT1 inhibition | Increased SA-β-gal activity under androgen deprivation | [10] |

| Mouse Embryo Fibroblasts (MEFs) | SIRT1 overexpression | Rescued PML-mediated premature cellular senescence | [11] |

| Endothelial Cells | SIRT1 downregulation | Increased p53 acetylation, premature senescence-like phenotype | [1] |

Key Experimental Protocols

SIRT1 Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and published methodologies for measuring the deacetylase activity of SIRT1.[27][28][29][30]

Materials:

-

Purified recombinant SIRT1 enzyme

-

SIRT1 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT)

-

Fluorogenic SIRT1 substrate (e.g., a peptide corresponding to p53 amino acids 379-382 conjugated to a fluorophore like AMC)

-

NAD⁺ solution

-

Developer solution (contains a protease to cleave the deacetylated peptide)

-

SIRT1 inhibitor (e.g., Nicotinamide) for control wells

-

Stop Solution

-

96-well black opaque microplate

-

Microplate fluorometer (Excitation: 350-360 nm, Emission: 450-465 nm)

Procedure:

-

Preparation: Thaw all reagents on ice. Prepare a master mix of Assay Buffer, SIRT1 substrate, and NAD⁺.

-

Reaction Setup: In a 96-well plate, add the following to appropriate wells:

-

Blank (No Enzyme): Master mix, Assay Buffer.

-

Negative Control (Inhibitor): Master mix, SIRT1 inhibitor, purified SIRT1 enzyme.

-

Experimental (Activator/Inhibitor): Master mix, test compound, purified SIRT1 enzyme.

-

Positive Control (SIRT1 Activity): Master mix, vehicle control, purified SIRT1 enzyme.

-

-

Initiate Reaction: Add the purified SIRT1 enzyme to the appropriate wells to start the reaction. Mix thoroughly.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Development: Add the Developer solution to each well. Incubate at 37°C for an additional 15-30 minutes. This step releases the fluorophore from the deacetylated substrate.

-

Stop Reaction: Add Stop Solution to all wells.

-

Measurement: Read the fluorescence intensity using a microplate fluorometer at Ex/Em = 350/460 nm.

-

Data Analysis: Subtract the fluorescence of the blank from all readings. Calculate the percentage of inhibition or activation relative to the positive control.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This protocol is based on the original method by Dimri et al. (1995) and is a widely used biomarker for senescent cells.[31][32][33][34]

Materials:

-

Phosphate-Buffered Saline (PBS)

-

Fixing Solution (2% formaldehyde, 0.2% glutaraldehyde in PBS)

-

Staining Solution (prepare fresh):

-

1 mg/mL X-gal (from a 20 mg/mL stock in dimethylformamide)

-

40 mM Citric acid/Sodium phosphate buffer, pH 6.0

-

5 mM Potassium ferrocyanide

-

5 mM Potassium ferricyanide

-

150 mM NaCl

-

2 mM MgCl₂

-

-

Light microscope

Procedure:

-

Cell Culture: Grow cells on tissue culture dishes or glass coverslips.

-

Wash: Aspirate culture medium and wash the cells twice with PBS.

-

Fixation: Add Fixing Solution to cover the cells. Incubate for 3-5 minutes at room temperature. Note: Do not overfix, as it can inhibit enzyme activity.

-

Wash: Aspirate the Fixing Solution and wash the cells three times with PBS.

-

Staining: Add the freshly prepared Staining Solution to the cells, ensuring the cell monolayer is completely covered.

-

Incubation: Incubate the cells at 37°C in a normal (non-CO₂) incubator for 12-16 hours, or until a blue color develops in senescent cells. Protect from light.

-

Visualization: Aspirate the Staining Solution and overlay the cells with PBS. View and count the blue-stained cells using a light microscope. The percentage of SA-β-gal-positive cells can be determined by counting at least 200 cells in multiple fields.

Analysis of Protein Acetylation by Immunoprecipitation and Western Blot

This protocol provides a general workflow to assess the acetylation status of a specific SIRT1 target, such as p53.

Materials:

-

Cell Lysis Buffer (e.g., RIPA buffer with protease and deacetylase inhibitors like TSA and Nicotinamide)

-

Antibody for immunoprecipitation (e.g., anti-p53 antibody)

-

Protein A/G agarose beads

-

Primary antibody for Western blot (e.g., anti-acetylated-lysine or anti-acetyl-p53 K382)

-

Secondary antibody (HRP-conjugated)

-

SDS-PAGE gels and Western blotting equipment

-

Chemiluminescence substrate

Procedure:

-

Cell Lysis: Lyse cells in ice-cold lysis buffer containing protease and deacetylase inhibitors.

-

Immunoprecipitation (IP):

-

Pre-clear the cell lysate by incubating with Protein A/G beads.

-

Incubate the pre-cleared lysate with the IP antibody (e.g., anti-p53) overnight at 4°C with gentle rocking.

-

Add fresh Protein A/G beads to capture the antibody-protein complexes. Incubate for 1-3 hours.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

SDS-PAGE and Western Blot:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody (e.g., anti-acetylated-lysine) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system. The intensity of the band corresponds to the level of acetylation of the target protein. A parallel blot can be run and probed with an antibody against the total protein (e.g., total p53) to serve as a loading control.

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

References

- 1. SIRT1 and p53, effect on cancer, senescence and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SIRT1 and aging related signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SIRT1-dependent regulation of chromatin and transcription: linking NAD(+) metabolism and signaling to the control of cellular functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | SIRT1, resveratrol and aging [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Research Portal [researchportal.scu.edu.au]

- 7. onesearch.wesleyan.edu [onesearch.wesleyan.edu]

- 8. p53 deacetylation by SIRT1 decreases during protein kinase CKII downregulation-mediated cellular senescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. How does SIRT1 affect metabolism, senescence and cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SIRT1 inhibition-induced senescence as a strategy to prevent prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Human SIR2 deacetylates p53 and antagonizes PML/p53‐induced cellular senescence | The EMBO Journal [link.springer.com]

- 12. Interaction of aging-associated signaling cascades: Inhibition of NF-[kappa]B signaling by longevity factors FoxOs and SIRT1 - ProQuest [proquest.com]

- 13. Role of sirtuins in epigenetic regulation and aging control - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Interaction of aging-associated signaling cascades: inhibition of NF-kappaB signaling by longevity factors FoxOs and SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Regulation of SIRT1 in aging: Roles in mitochondrial function and biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. consensus.app [consensus.app]

- 17. Research Progress on the Interaction Between SIRT1 and Mitochondrial Biochemistry in the Aging of the Reproductive System - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Sirt1 and the Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Role of SIRT1 on DNA Damage Response and Epigenetic Alterations in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Sirtuins and their Biological Relevance in Aging and Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Regulation of stem cell aging by SIRT1 – Linking metabolic signaling to epigenetic modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 22. SIRT1 Suppresses the Senescence-Associated Secretory Phenotype through Epigenetic Gene Regulation | PLOS One [journals.plos.org]

- 23. Sirt1 extends life span and delays aging in mice through the regulation of Nk2 homeobox 1 in the DMH and LH - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. stemcell.com [stemcell.com]

- 27. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Synthesis and Assay of SIRT1-Activating Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 29. cdn.caymanchem.com [cdn.caymanchem.com]

- 30. abcam.com [abcam.com]

- 31. buckinstitute.org [buckinstitute.org]

- 32. Senescence Associated β-galactosidase Staining [bio-protocol.org]

- 33. OHSU SenNet Senescence-Associated Beta-Galactosidase (SA b-Gal) Staining of Carboxymethyl Cellulose (CMC) E... [protocols.io]

- 34. cellbiolabs.com [cellbiolabs.com]

SIRT1 Signaling Pathways in Metabolic Diseases: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sirtuin 1 (SIRT1), a highly conserved NAD⁺-dependent protein deacetylase, has emerged as a critical metabolic sensor that orchestrates cellular responses to nutrient availability and environmental stress.[1][2] Its activity is intrinsically linked to the cellular energy state, primarily through the ratio of NAD⁺ to NADH. By deacetylating a multitude of histone and non-histone proteins, SIRT1 modulates essential metabolic pathways, including glucose and lipid metabolism, mitochondrial biogenesis, and inflammation.[3][4] Dysregulation of SIRT1 signaling is implicated in the pathophysiology of numerous metabolic diseases, such as non-alcoholic fatty liver disease (NAFLD), type 2 diabetes mellitus (T2DM), and cardiovascular complications.[5][6][7] This guide provides an in-depth exploration of the core SIRT1 signaling pathways, summarizes key quantitative findings, details relevant experimental protocols, and visualizes complex interactions to support advanced research and therapeutic development.

The Core SIRT1 Signaling Axis

SIRT1 functions as a pivotal node in cellular metabolism, translating changes in energy status into adaptive transcriptional responses. Its activity is dependent on nicotinamide adenine dinucleotide (NAD⁺), a key coenzyme in cellular redox reactions.[3] During states of low energy, such as calorie restriction or exercise, the cellular NAD⁺/NADH ratio increases, thereby activating SIRT1.[3][8] Activated SIRT1 then deacetylates a wide array of downstream targets, including transcription factors and coactivators, to modulate gene expression.

References

- 1. Sirtuin 1 in lipid metabolism and obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Role of the SIRT1 in Endocrine and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SIRT1 in Type 2 Diabetes: Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Sirtuins and Type 2 Diabetes: Role in Inflammation, Oxidative Stress, and Mitochondrial Function [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. SIRT1 and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SIRT1 and SIRT6 Signaling Pathways in Cardiovascular Disease Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SIRTUIN 1 AND SIRTUIN 3: PHYSIOLOGICAL MODULATORS OF METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Subcellular Localization and Function of SIRT1 Isoforms

Sirtuin 1 (SIRT1), a highly conserved NAD+-dependent deacetylase, is a critical regulator of a vast array of cellular processes, including stress responses, metabolism, and aging.[1][2] Its functional diversity is further expanded through alternative splicing, which generates multiple protein isoforms with distinct characteristics. Understanding the subcellular localization and specific functions of these isoforms is paramount for elucidating the complex roles of SIRT1 in health and disease and for the development of targeted therapeutics. This guide provides a comprehensive overview of the known SIRT1 isoforms, their localization, functions, and the experimental methodologies used to study them.

Known SIRT1 Isoforms from Alternative Splicing

Alternative splicing of the SIRT1 pre-mRNA results in the expression of several isoforms, each with a unique domain architecture that dictates its function and localization.[3][4][5]

-

SIRT1 Full-Length (SIRT1-FL) / SIRT1-v1: This is the canonical, full-length protein containing all exons. It is the most studied isoform and is considered the primary mediator of SIRT1's deacetylase activity.[5][6]

-

SIRT1-ΔExon8: This isoform arises from the skipping of exon 8.[4] While it retains minimal deacetylase activity, it exhibits distinct stress sensitivity and protein-protein interactions compared to the full-length version.[4][7]

-

SIRT1-ΔE2: A tissue-restricted isoform that lacks exon 2. The domain encoded by exon 2 is crucial for specifying protein-protein interactions with substrates like PGC1α.[1]

-

SIRT1-v2 and SIRT1-v3: These isoforms result from more complex splicing events, leading to the loss of N-terminal exons that contain nuclear localization signals (NLS).[3][8] This truncation significantly impacts their subcellular distribution.

-

SIRT1-Δ2/9: A splice variant that lacks the entire deacetylase coding sequence due to splicing between exons 2 and 9.[9] Despite being catalytically inactive, it plays a role in regulating gene expression.[9]

Subcellular Localization of SIRT1 Isoforms

The subcellular localization of SIRT1 is a critical determinant of its function, as it dictates the accessibility of the enzyme to its various substrates. While classically considered a nuclear protein, evidence demonstrates its presence and activity in the cytoplasm as well.[10][11]

-

Nuclear Localization: SIRT1-FL is predominantly found in the nucleus, where it deacetylates histones and a multitude of transcription factors to regulate gene expression, DNA repair, and cell cycle control.[2][12][13] Its nuclear localization is mediated by two nuclear localization signals (NLS) located in exon 1 and exon 3.[3]

-

Cytoplasmic Localization: Several SIRT1 isoforms, particularly SIRT1-v2 and SIRT1-v3, are primarily localized in the cytoplasm due to the lack of NLS sequences.[3][8] Full-length SIRT1 can also translocate to the cytoplasm under certain conditions.[14][15] In the cytoplasm, SIRT1 can deacetylate non-histone proteins, influencing processes like apoptosis and mitochondrial function.[5][14] In some cancer cells, an aberrant cytoplasmic localization of SIRT1 has been observed.[10][16]

-

Mitochondrial Association: While SIRT3, SIRT4, and SIRT5 are the primary mitochondrial sirtuins, some studies suggest a role for SIRT1 in regulating mitochondrial biogenesis and function, often through the deacetylation of nuclear factors that control mitochondrial gene expression.[5][6]

Functional Consequences of Isoform Variation and Localization

The diversity in domain structure and subcellular localization among SIRT1 isoforms leads to a wide range of functional outcomes.

-

Deacetylase Activity: SIRT1-FL possesses robust NAD+-dependent deacetylase activity.[17] In contrast, isoforms with alterations in the catalytic domain, such as SIRT1-ΔExon8, have significantly reduced or minimal activity.[4][5] The deacetylase-deficient SIRT1-Δ2/9 isoform functions through mechanisms independent of its catalytic activity.[9]

-

Protein-Protein Interactions: The specific domains present in each isoform are crucial for mediating interactions with substrates and regulatory proteins. For example, the exon 2 domain of SIRT1-FL is necessary for its interaction with PGC1α.[1] The N-terminal region, which is absent in SIRT1-v2 and v3, is important for interactions with regulators like AROS.[3]

-

Regulation of Signaling Pathways:

-

Nuclear Functions: In the nucleus, SIRT1-FL deacetylates and regulates key transcription factors such as p53, NF-κB, and FOXO proteins, thereby influencing apoptosis, inflammation, and stress resistance.[12][18][19]

-

Cytoplasmic Functions: Cytoplasmic SIRT1 isoforms can modulate different pathways. For instance, cytoplasm-localized SIRT1 has been shown to enhance apoptosis in a deacetylase-independent manner.[14][15] The cytoplasmic isoforms SIRT1-v2 and v3 have an attenuated ability to regulate mitochondrial oxidative phosphorylation compared to the nuclear SIRT1-v1.[5][6]

-

Quantitative Data on SIRT1 Isoforms

The following tables summarize key quantitative data regarding the expression, activity, and interactions of different SIRT1 isoforms.

| Table 1: Tissue-Specific mRNA Expression of SIRT1 Isoforms in Mice | |

| Isoform | Relative Expression Levels |

| SIRT1-FL | Abundantly expressed in the brain and testis; lower expression in the liver.[1] |

| SIRT1-ΔE2 | Expression is tissue-restricted, being undetectable in the liver and barely expressed in other tissues besides the brain and testis.[1] |

| Table 2: Functional Comparison of SIRT1 Isoforms | ||

| Isoform | Deacetylase Activity | Key Interacting Proteins |

| SIRT1-FL / SIRT1-v1 | High | p53, PGC1α, FOXO, NF-κB, AKT.[1][18][19] |

| SIRT1-ΔExon8 | Minimal | p53.[4][7] |

| SIRT1-ΔE2 | Similar intrinsic catalytic activity to SIRT1-FL | Reduced interaction with PGC1α and AKT; enhanced interaction with p53.[1] |

| SIRT1-v2 / SIRT1-v3 | Attenuated function in regulating mitochondrial oxidative phosphorylation.[5][6] | Reduced interaction with nuclear proteins due to cytoplasmic localization. |

| SIRT1-Δ2/9 | Deacetylase-deficient | p53.[9] |

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and experimental procedures is crucial for a deeper understanding of SIRT1 isoform biology.

Caption: Alternative splicing of SIRT1 pre-mRNA leads to isoforms with distinct localizations.

Caption: A regulatory feedback loop exists between p53 and SIRT1 isoforms.[4]

Caption: Workflow for determining protein subcellular localization via cell fractionation.

Detailed Experimental Protocols

Determining Subcellular Localization by Cell Fractionation and Western Blot

This protocol allows for the separation of nuclear and cytoplasmic proteins to determine the predominant localization of SIRT1 isoforms.

-

Cell Lysis:

-

Harvest cultured cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES, 10 mM KCl, 1.5 mM MgCl2, 0.5 mM DTT, with protease inhibitors).

-

Incubate on ice for 15-20 minutes to allow cells to swell.

-

Homogenize the cells using a Dounce homogenizer or by passing through a fine-gauge needle. Monitor cell lysis under a microscope.

-

-

Fractionation:

-

Centrifuge the lysate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet the nuclei.

-

Carefully collect the supernatant, which contains the cytoplasmic fraction.

-

Wash the nuclear pellet with the lysis buffer to remove cytoplasmic contaminants and centrifuge again.

-

Resuspend the final nuclear pellet in a nuclear extraction buffer (a high-salt buffer) to lyse the nuclei and solubilize nuclear proteins.

-

-

Western Blot Analysis:

-

Determine the protein concentration of both the cytoplasmic and nuclear fractions using a standard protein assay (e.g., BCA assay).

-

Load equal amounts of protein from each fraction onto an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a primary antibody specific to SIRT1. It is crucial to use antibodies that can recognize the specific isoforms of interest.

-

Use antibodies against known nuclear (e.g., Lamin B1) and cytoplasmic (e.g., GAPDH) proteins as loading and fractionation controls.

-

Incubate with a secondary antibody conjugated to HRP or a fluorescent dye and visualize the protein bands.

-

SIRT1 Enzyme Activity Assay (Fluorometric)

This assay measures the deacetylase activity of SIRT1 by quantifying the release of a fluorescent group from a synthetic substrate.[20]

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

Prepare solutions of the fluorogenic acetylated peptide substrate, NAD+, and a developer solution. Kits are commercially available for this purpose (e.g., Abcam ab156065, Sigma-Aldrich CS1040).

-

Prepare purified recombinant SIRT1 protein or immunoprecipitated SIRT1 from cell lysates.

-

-

Assay Procedure:

-

In a 96-well plate, add the reaction buffer, NAD+, and the SIRT1 enzyme sample.

-

To measure background, prepare control wells without the SIRT1 enzyme or without NAD+.

-

Initiate the reaction by adding the fluorogenic acetylated peptide substrate to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the deacetylation reaction by adding a stop solution (often included in commercial kits).

-

Add the developer solution, which cleaves the deacetylated substrate to release the fluorophore.

-

Incubate for a further 10-15 minutes at 37°C.

-

-

Data Analysis:

-

Measure the fluorescence intensity using a microplate fluorometer at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/460 nm).

-

Subtract the background fluorescence from the sample readings.

-

The net fluorescence is directly proportional to the SIRT1 deacetylase activity. A standard curve can be generated using a deacetylated standard to quantify the activity.

-

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

This protocol is used to determine if a specific SIRT1 isoform interacts with a putative partner protein in vivo.

-

Cell Lysis:

-

Lyse cells expressing the proteins of interest in a non-denaturing Co-IP lysis buffer (e.g., Tris-buffered saline with 1% NP-40 and protease inhibitors).

-

Incubate on ice and then clarify the lysate by centrifugation to remove cell debris.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysate by incubating with protein A/G agarose beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with a primary antibody against the "bait" protein (e.g., a specific SIRT1 isoform) overnight at 4°C with gentle rotation.

-

Add fresh protein A/G agarose beads to the lysate-antibody mixture and incubate for 1-4 hours to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads several times with the Co-IP lysis buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a membrane and probe with a primary antibody against the "prey" protein (the suspected interacting partner).

-

The presence of a band corresponding to the prey protein in the immunoprecipitated sample indicates an interaction with the bait protein.

-

Conclusion and Future Perspectives

The existence of multiple SIRT1 isoforms with distinct subcellular localizations and functions adds a significant layer of complexity to the regulation of cellular physiology. While the full-length, nuclear-localized SIRT1 has been the focus of much research, emerging evidence highlights the unique and important roles of its alternatively spliced variants. A comprehensive understanding of these isoforms is critical for accurately interpreting the biological consequences of SIRT1 activity and for designing specific therapeutic strategies that target the detrimental actions of particular isoforms while preserving their beneficial functions. Future research should focus on further characterizing the expression patterns, regulatory mechanisms, and specific substrates of each SIRT1 isoform in various physiological and pathological contexts.

References

- 1. Identification of a Tissue-Restricted Isoform of SIRT1 Defines a Regulatory Domain that Encodes Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sirtuin 1 - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. SIRT1 Undergoes Alternative Splicing in a Novel Auto-Regulatory Loop with p53 | PLOS One [journals.plos.org]

- 5. The Role of Sirtuin-1 Isoforms in Regulating Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Sirtuin-1 Isoforms in Regulating Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A Deacetylase-Deficient SIRT1 Variant Opposes Full-Length SIRT1 in Regulating Tumor Suppressor p53 and Governs Expression of Cancer-Related Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aberrant Cytoplasm Localization and Protein Stability of SIRT1 is Regulated by PI3K/IGF-1R Signaling in Human Cancer Cells [ijbs.com]

- 11. researchgate.net [researchgate.net]

- 12. d-nb.info [d-nb.info]

- 13. pnas.org [pnas.org]

- 14. Cytoplasm-localized SIRT1 enhances apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scholars.uky.edu [scholars.uky.edu]

- 16. Nucleus or cytoplasm? The mysterious case of SIRT1's subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mammalian Sirt1: insights on its biological functions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. SIRT1 and SIRT6 Signaling Pathways in Cardiovascular Disease Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. SIRT1 アッセイキット sufficient for 100 assays | Sigma-Aldrich [sigmaaldrich.com]

Endogenous Regulators of Sirtuin 1 (SIRT1) Expression and Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sirtuin 1 (SIRT1), an NAD+-dependent protein deacetylase, is a pivotal regulator of cellular metabolism, stress resistance, and longevity. Its activity is intricately linked to the cellular energy state and is modulated by a complex network of endogenous factors. Understanding these regulatory mechanisms is paramount for the development of therapeutic strategies targeting SIRT1 in a range of age-related and metabolic diseases. This technical guide provides a comprehensive overview of the endogenous regulators of SIRT1 expression and activity, detailing the molecular players and signaling pathways involved. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of regulatory networks to serve as a valuable resource for the scientific community.

Introduction

SIRT1 is the most extensively studied mammalian sirtuin, a family of proteins homologous to the yeast silent information regulator 2 (Sir2). It plays a crucial role in various biological processes, including gene silencing, DNA repair, and the regulation of metabolic pathways, by deacetylating a wide array of histone and non-histone protein substrates.[1][2] The activity of SIRT1 is exquisitely sensitive to the intracellular concentration of its co-substrate, nicotinamide adenine dinucleotide (NAD+), thus positioning it as a critical sensor of the cell's energetic status.[3] Dysregulation of SIRT1 has been implicated in numerous pathologies, including metabolic syndrome, neurodegenerative diseases, and cancer, making it an attractive target for therapeutic intervention. This guide delves into the multifaceted endogenous mechanisms that govern SIRT1 expression and catalytic function.

Regulation of SIRT1 Expression

The cellular levels of SIRT1 are tightly controlled at both the transcriptional and post-transcriptional levels, ensuring a responsive adaptation to physiological cues.

Transcriptional Regulation

Several transcription factors have been identified that directly bind to the SIRT1 promoter to either activate or repress its transcription.

-

Positive Regulators:

-

E2F1: This transcription factor interacts with the SIRT1 promoter to induce its expression. This forms a negative feedback loop, as SIRT1 can, in turn, deacetylate and inhibit E2F1 activity.[2]

-

FOXO3a (Forkhead box protein O3a): Under conditions of low energy, FOXO3a translocates to the nucleus and, in conjunction with p53, binds to the SIRT1 promoter to enhance its transcription.

-

-

Negative Regulators:

-

p53: In a reciprocal negative feedback loop, p53 can suppress SIRT1 expression. Conversely, SIRT1 can deacetylate and inactivate p53.

-

HIC1 (Hypermethylated in cancer 1): HIC1 acts as a transcriptional repressor of SIRT1.

-

A summary of key transcriptional regulators and their observed effects is presented in Table 1.

Table 1: Transcriptional Regulators of SIRT1

| Regulator | Effect on SIRT1 Expression | Cellular Context/Stimulus | Quantitative Effect (if available) |

| E2F1 | Induction | DNA damage response | - |

| FOXO3a | Activation | Low energy status | - |

| p53 | Repression | DNA damage, stress | - |

| HIC1 | Repression | Normal physiological conditions | - |

Post-Transcriptional Regulation by Non-Coding RNAs

MicroRNAs (miRNAs) have emerged as critical post-transcriptional regulators of SIRT1 by binding to the 3' untranslated region (3'-UTR) of SIRT1 mRNA, leading to its degradation or translational repression.

-

miR-34a: This is one of the most well-characterized miRNAs targeting SIRT1. Its expression is induced by p53, creating a coherent feed-forward loop that suppresses SIRT1.[4]

-

miR-181a/b, miR-9, miR-204, miR-135a, miR-199b: These miRNAs have also been shown to downregulate SIRT1 protein expression in various cellular contexts, including embryonic stem cell differentiation.[1]

Interestingly, long non-coding RNAs (lncRNAs) can act as competing endogenous RNAs (ceRNAs) or "sponges" for these miRNAs, thereby preventing them from inhibiting SIRT1 translation. For instance, an antisense lncRNA to SIRT1 can compete with miR-34a for binding to the SIRT1 3'-UTR, thus stabilizing SIRT1 expression.[3]

Table 2: Post-Transcriptional Regulation of SIRT1 by microRNAs

| microRNA | Effect on SIRT1 Expression | Cellular Context | Quantitative Effect (if available) |

| miR-34a | Repression | Apoptosis, Senescence | - |

| miR-9 | Repression | Embryonic stem cell differentiation | Inhibition of miR-9 leads to an ~2-fold increase in SIRT1 protein levels.[1] |

| miR-181a/b | Repression | Embryonic stem cell differentiation | - |

| miR-204 | Repression | Embryonic stem cell differentiation | - |

| miR-135a | Repression | Embryonic stem cell differentiation | - |

| miR-199b | Repression | Embryonic stem cell differentiation | - |

Regulation of SIRT1 Activity

Beyond controlling its expression levels, cells employ several mechanisms to dynamically modulate the catalytic activity of the SIRT1 protein.

Allosteric Regulation by NAD+ and NADH

As an NAD+-dependent deacetylase, the activity of SIRT1 is fundamentally linked to the cellular energy state, which is reflected in the ratio of NAD+ to its reduced form, NADH.

-

NAD+: An increase in the cellular NAD+/NADH ratio, often associated with caloric restriction or exercise, directly enhances SIRT1 activity by increasing the availability of its essential co-substrate.[3]

-

NADH: While it has been proposed that NADH competitively inhibits SIRT1, studies have shown that this inhibition only occurs at millimolar concentrations, which are well above physiological levels.[5][6]

-

Nicotinamide (NAM): A byproduct of the deacetylation reaction, nicotinamide acts as a potent non-competitive inhibitor of SIRT1, forming a crucial feedback inhibition loop.[5]

Table 3: Regulation of SIRT1 Activity by Cellular Energy Status

| Regulator | Effect on SIRT1 Activity | Mechanism | Quantitative Parameters (if available) |

| NAD+ | Activation | Co-substrate | Activity is proportional to NAD+ concentration. |

| NADH | Inhibition (at high concentrations) | Competitive with NAD+ | IC50 values in the millimolar range.[7] |

| Nicotinamide (NAM) | Inhibition | Non-competitive feedback inhibition | Km for inhibition is between 30 and 200 µM.[5] |

Regulation by Interacting Proteins

SIRT1 activity is further fine-tuned through its physical interaction with other proteins that can either enhance or suppress its deacetylase function.

-

Activators:

-

AROS (Active Regulator of SIRT1): Binds to the N-terminus of SIRT1 and enhances its deacetylase activity.

-

-

Inhibitors:

-

DBC1 (Deleted in Breast Cancer 1): Interacts with the catalytic domain of SIRT1 to inhibit its activity.

-

SIRT1 is a highly networked protein, and its interactions with a multitude of other proteins can influence its substrate specificity and overall function.[8]

Table 4: Regulation of SIRT1 Activity by Interacting Proteins

| Interacting Protein | Effect on SIRT1 Activity | Mechanism of Action |

| AROS | Activation | Binds to the N-terminal domain of SIRT1. |

| DBC1 | Inhibition | Binds to the catalytic domain of SIRT1. |

Post-Translational Modifications (PTMs)

SIRT1 itself is subject to a variety of post-translational modifications that can modulate its activity, stability, and subcellular localization.[9]

-

Phosphorylation: Kinases such as JNK and mTOR can phosphorylate SIRT1 at various residues, leading to either activation or inhibition of its deacetylase activity, depending on the specific site of phosphorylation.[10]

-

Ubiquitination: The attachment of ubiquitin chains to SIRT1 can target it for proteasomal degradation, thereby controlling its protein levels. E3 ubiquitin ligases like TRIM28 mediate this process, particularly in response to DNA damage.[11]

-

SUMOylation: Modification with Small Ubiquitin-like Modifier (SUMO) has also been shown to regulate SIRT1 activity.

-

Cleavage: Under conditions of severe DNA damage, caspases can cleave the C-terminus of SIRT1, which can facilitate its ubiquitination and degradation.[11]

Table 5: Post-Translational Modifications of SIRT1

| Modification | Effect on SIRT1 | Key Enzymes Involved | Cellular Context |

| Phosphorylation | Activation or Inhibition | JNK, mTOR | Stress responses, nutrient sensing |

| Ubiquitination | Degradation | TRIM28 (E3 ligase) | DNA damage response |

| SUMOylation | Activity regulation | - | - |

| Caspase Cleavage | Facilitates degradation | Caspases | Severe DNA damage |

Signaling Pathways Regulating SIRT1

The regulation of SIRT1 is embedded within broader signaling networks that respond to cellular cues.

The p53-miR-34a-SIRT1 Feedback Loop

A critical regulatory axis involves the tumor suppressor p53, miR-34a, and SIRT1. p53 activation leads to the transcriptional upregulation of miR-34a.[4] miR-34a, in turn, targets and represses SIRT1. Since SIRT1 normally deacetylates and inactivates p53, the downregulation of SIRT1 by the p53-miR-34a axis creates a positive feedback loop that reinforces p53 activity.[4]

Caption: The p53-miR-34a-SIRT1 regulatory feedback loop.

The AMPK-SIRT1 Axis

AMP-activated protein kinase (AMPK), a key sensor of cellular energy status, and SIRT1 are mutually activating. AMPK activation can increase cellular NAD+ levels, thereby stimulating SIRT1 activity. Conversely, SIRT1 can deacetylate and activate LKB1, an upstream kinase of AMPK, leading to AMPK activation.[12]

Caption: The mutually activating relationship between AMPK and SIRT1.

Experimental Protocols

Accurate assessment of SIRT1 expression and activity is crucial for research in this field. This section provides detailed methodologies for key experiments.

Western Blotting for SIRT1 Protein Expression

This protocol allows for the quantification of SIRT1 protein levels in cell or tissue lysates.

Methodology:

-

Sample Preparation:

-

Lyse cells or tissues in RIPA buffer (25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with fresh protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 mM Na3VO4, and a protease inhibitor cocktail).[13]

-

Sonicate the lysates on ice to shear DNA and reduce viscosity.[13]

-

Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.[13]

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Load 20-50 µg of total protein per lane on a 4-12% MOPS or similar polyacrylamide gel.[14][15]

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.[14] To improve the transfer of the high molecular weight SIRT1 protein (~110-130 kDa), 0.1% SDS can be added to the transfer buffer.[15]

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 1% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[14]

-

Incubate the membrane with a primary antibody specific for SIRT1 (e.g., rabbit anti-SIRT1) diluted in blocking buffer overnight at 4°C.[16]

-

Wash the membrane three times for 10 minutes each with TBST.[14]

-

Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.[14]

-

Wash the membrane three times for 10 minutes each with TBST.[14]

-

-

Detection:

Caption: Workflow for Western Blot analysis of SIRT1 protein.

SIRT1 Activity Assay (Fluorometric)

This assay measures the deacetylase activity of SIRT1 using a fluorogenic substrate.

Methodology:

-

Reaction Setup:

-

In a 96-well plate, prepare reaction mixtures containing assay buffer (e.g., 50 mM Tris-HCl, pH 8.8, 0.5 mM DTT), a fluorogenic SIRT1 substrate, and NAD+.[18]

-

Include appropriate controls: a no-enzyme control, a no-NAD+ control, and positive (e.g., resveratrol) and negative (e.g., nicotinamide) controls for SIRT1 activity.[19][20]

-

-

Enzyme Reaction:

-

Development and Measurement:

-

Add a developing solution that contains a protease that cleaves the deacetylated substrate, releasing the fluorophore.[19][20]

-

Incubate at 37°C for 10-15 minutes.[19]

-

Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 340-360/440-460 nm).[18]

-

-

Data Analysis:

-

Subtract the background fluorescence (no-enzyme or no-NAD+ control) from the sample readings.

-

Calculate SIRT1 activity relative to a standard curve generated with a deacetylated substrate standard.

-

Caption: Workflow for a fluorometric SIRT1 activity assay.

Chromatin Immunoprecipitation (ChIP) for SIRT1-DNA Interactions

ChIP is used to identify the genomic regions where SIRT1 is bound, either directly to DNA or as part of a protein complex.

Methodology:

-

Cross-linking and Cell Lysis:

-

Chromatin Shearing:

-

Shear the chromatin into fragments of 200-1000 bp using sonication.[24]

-

-

Immunoprecipitation:

-

Washing and Elution:

-

Wash the beads to remove non-specifically bound chromatin.

-

Elute the immunoprecipitated complexes from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links by heating at 65°C.

-

Treat with RNase A and proteinase K to remove RNA and protein.

-

Purify the DNA using a PCR purification kit or phenol-chloroform extraction.[22]

-

-

Analysis:

-

Analyze the purified DNA by qPCR to quantify the enrichment of specific target gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

-

Caption: Workflow for Chromatin Immunoprecipitation (ChIP).

Measurement of Cellular NAD+/NADH Ratio

This protocol describes a colorimetric or fluorometric cycling assay to determine the intracellular concentrations of NAD+ and NADH.

Methodology:

-

Sample Extraction:

-

Prepare two separate extractions for each sample to measure NAD+ and NADH individually.

-

For NAD+: Extract with an acidic solution (e.g., 0.1 N HCl) to destroy NADH.[25]

-

For NADH: Extract with a basic solution (e.g., 0.1 N NaOH) to destroy NAD+.[25]

-

Heat the extracts at 80°C for 60 minutes.[25]

-

Neutralize the extracts and remove precipitated protein by centrifugation.[25]

-

-

Cycling Reaction:

-

In a 96-well plate, add the extracted samples or NAD+ standards.

-

Add a cycling reagent mix containing an enzyme (e.g., alcohol dehydrogenase) and a substrate that will cycle between oxidized and reduced forms, coupled to the reduction of NAD+ to NADH.[25]

-

-

Detection:

-

Calculation:

-

Determine the concentrations of NAD+ and NADH in the samples from the standard curve.

-

Calculate the NAD+/NADH ratio.

-

Caption: Workflow for measuring the cellular NAD+/NADH ratio.

Conclusion

The regulation of SIRT1 is a highly complex and multifaceted process, involving a hierarchical network of transcriptional, post-transcriptional, and post-translational controls. This intricate regulatory web ensures that SIRT1 activity is appropriately tailored to the metabolic and stress status of the cell. A thorough understanding of these endogenous regulatory mechanisms is fundamental for the rational design of novel therapeutic agents that can modulate SIRT1 activity for the treatment of a wide range of human diseases. The data, protocols, and pathway diagrams presented in this guide are intended to serve as a valuable resource for researchers dedicated to unraveling the complexities of SIRT1 biology and harnessing its therapeutic potential.

References

- 1. miRNAs regulate SIRT1 expression during mouse embryonic stem cell differentiation and in adult mouse tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SIRTUIN 1 AND SIRTUIN 3: PHYSIOLOGICAL MODULATORS OF METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Regulation of SIRT1 and Its Roles in Inflammation [frontiersin.org]

- 4. Frontiers | MicroRNA Regulation of SIRT1 [frontiersin.org]

- 5. Targeting SIRT1 to improve metabolism: all you need is NAD+? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigating the Sensitivity of NAD+-dependent Sirtuin Deacylation Activities to NADH - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolic control by sirtuins and other enzymes that sense NAD+, NADH, or their ratio - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SIRT1 is a Highly Networked Protein That Mediates the Adaptation to Chronic Physiological Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of Post-translational Modification of Silent Mating Type Information Regulator 2 Homolog 1 in Cancer and Other Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of Sirtuin Function by Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Post-translational Modification in Control of SIRT1 Stability during DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Slowing ageing by design: the rise of NAD+ and sirtuin-activating compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. origene.com [origene.com]

- 14. Western Blot protocol specific for SIRT1 Antibody (NBP1-49540): Novus Biologicals [novusbio.com]

- 15. Detailed Introduction of SIRT1 Target Detection - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 16. Detection of Sirtuin-1 protein expression in peripheral blood leukocytes in dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. google.com [google.com]

- 18. abcam.com [abcam.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. SIRT1 检测试剂盒 sufficient for 100 assays | Sigma-Aldrich [sigmaaldrich.com]

- 21. researchgate.net [researchgate.net]

- 22. Functional study and epigenetic targets analyses of SIRT1 in intramuscular preadipocytes via ChIP-seq and mRNA-seq - PMC [pmc.ncbi.nlm.nih.gov]

- 23. bosterbio.com [bosterbio.com]

- 24. tandfonline.com [tandfonline.com]

- 25. cellbiolabs.com [cellbiolabs.com]

Whitepaper: SIRT1 - A Master Regulator of DNA Repair and Genome Stability

Audience: Researchers, scientists, and drug development professionals.

Abstract

Sirtuin 1 (SIRT1) is a highly conserved NAD⁺-dependent protein deacetylase that has emerged as a critical regulator of cellular homeostasis, linking metabolism, stress responses, and aging. A key facet of its function is the central role it plays in orchestrating the DNA Damage Response (DDR), a complex network of pathways essential for maintaining genome stability. SIRT1 is recruited to sites of DNA damage where it directly deacetylates and modulates the activity of numerous core repair proteins, influencing the choice and efficiency of DNA repair pathways, including non-homologous end joining, homologous recombination, base excision repair, and nucleotide excision repair. Furthermore, SIRT1 engages in a complex crosstalk with PARP1, another NAD⁺-consuming enzyme, to fine-tune the cellular response to genotoxic stress. This technical guide provides an in-depth exploration of the molecular mechanisms through which SIRT1 governs DNA repair, summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved, offering insights for researchers and professionals in drug development.

SIRT1's Central Role in the DNA Damage Response (DDR)

Upon DNA damage, SIRT1 rapidly relocates to DNA break sites to coordinate an efficient cellular response.[1][2] This recruitment is often dependent on the master kinase Ataxia-Telangiectasia Mutated (ATM), which is activated by DNA double-strand breaks (DSBs).[3][4] Once at the damage site, SIRT1 engages in a synergistic, positive feedback loop with ATM; SIRT1 is recruited in an ATM-dependent manner, and in turn, it deacetylates and stimulates ATM autophosphorylation and activity, stabilizing it at the DSB sites.[1][3] This action establishes SIRT1 as an apical component of the DDR signaling cascade.

SIRT1's function extends to the deacetylation of core components of the DDR machinery. It targets NBS1 (Nijmegen Breakage Syndrome 1), a member of the MRE11-RAD50-NBS1 (MRN) sensor complex.[1][5] SIRT1-mediated deacetylation of NBS1 is a prerequisite for its subsequent phosphorylation by ATM, a critical step for activating the DNA repair signaling pathway.[1][5] Loss of SIRT1 impairs the formation of nuclear foci for key DDR proteins, including γH2AX, NBS1, BRCA1, and RAD51, highlighting its broad impact on signaling and repair factor assembly.[1][2]

SIRT1 in Double-Strand Break (DSB) Repair

DSBs are among the most cytotoxic forms of DNA damage, and their repair is critical for cell survival and genome integrity. Cells primarily utilize two major pathways for DSB repair: Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR).[1] SIRT1 plays a regulatory role in both.

Non-Homologous End Joining (NHEJ)

NHEJ is the predominant DSB repair pathway in mammalian cells, which directly ligates broken DNA ends.[1] SIRT1 promotes NHEJ efficiency through several mechanisms:

-

Deacetylation of Ku70: SIRT1 physically interacts with and deacetylates the Ku70 protein, a core component of the NHEJ machinery that binds to DNA ends.[1][6][7][8] Deacetylation of Ku70 by SIRT1 enhances its ability to mediate DNA repair and suppresses apoptosis.[6][7][8][9]

-

Regulation of HDAC1: SIRT1 binds to and deacetylates the class I histone deacetylase, HDAC1, stimulating its enzymatic activity, which is necessary for NHEJ-mediated repair in neurons.[3]

-

Modulation of KAP1: SIRT1-dependent deacetylation of KAP1 (KRAB-associated protein 1) enhances its interaction with 53BP1, a key factor that promotes NHEJ, thereby positively regulating this repair pathway.[10]

Homologous Recombination (HR)

HR is a high-fidelity repair pathway that uses a sister chromatid as a template.[1] SIRT1 activity generally promotes HR, contributing to error-free repair.[11][12][13]

-

Deacetylation of NBS1: As mentioned, SIRT1-mediated deacetylation of NBS1 is crucial for the proper signaling cascade that can lead to HR.[1][5]

-

Interaction with WRN: The Werner syndrome helicase (WRN) is required for SIRT1-mediated promotion of HR.[11][14] This suggests SIRT1 functions upstream of or in concert with WRN, which is involved in DNA end resection, a key step in HR.

-

Rad51-Independent HR: Interestingly, the effect of SIRT1 on HR is not eliminated by the inactivation of Rad51, a key recombinase, suggesting SIRT1 may also promote Rad51-independent HR pathways like single-strand annealing (SSA).[11][14]

SIRT1 in Single-Strand Damage Repair

Base Excision Repair (BER)

BER is responsible for repairing DNA damage from oxidation, alkylation, and deamination. The apurinic/apyrimidinic endonuclease-1 (APE1) is an essential enzyme in this pathway.[5]

-

Deacetylation of APE1: SIRT1 directly associates with and deacetylates APE1 at lysines 6 and 7.[5][15] This deacetylation is crucial for BER efficiency. Knockdown of SIRT1 leads to an increase in cellular abasic DNA sites, sensitizing cells to genotoxic stress.[5]

-

Interaction with XRCC1: Activation of SIRT1 promotes the binding of APE1 to the scaffold protein X-ray cross-complementing-1 (XRCC1), a key coordinator of the BER process.[5][16] Conversely, inhibiting SIRT1 decreases this interaction and suppresses APE activity within the XRCC1 complex.[5][15][16]

Nucleotide Excision Repair (NER)

NER removes bulky, helix-distorting lesions, such as those caused by UV radiation.[17] SIRT1 regulates NER through both transcriptional and post-translational mechanisms.

-

Regulation of XPC Expression: SIRT1 is required for the efficient expression of Xeroderma Pigmentosum Complementation Group C (XPC), a key protein that recognizes DNA lesions in the global genome NER (GG-NER) subpathway.[17][18] Inhibition of SIRT1 suppresses XPC transcription, thereby impairing GG-NER.[17]

-

Deacetylation of XPA: SIRT1 interacts with and deacetylates Xeroderma Pigmentosum Complementation Group A (XPA), another core NER factor.[19][20] This interaction is enhanced after UV irradiation. SIRT1-mediated deacetylation of XPA is required for an optimal NER response and enhances XPA's interaction with RPA32, a subunit of Replication Protein A.[19]

The SIRT1-PARP1 Axis: A Crosstalk for Cell Fate

Poly(ADP-ribose) polymerase 1 (PARP1) is another critical enzyme in the DDR, particularly in single-strand break repair. Both SIRT1 and PARP1 use NAD⁺ as a co-substrate, creating a critical regulatory node that connects DNA repair, metabolism, and cell fate decisions.[21][22][23][24]

-

NAD⁺ Competition: Under conditions of extensive DNA damage, PARP1 becomes hyperactivated, consuming large amounts of cellular NAD⁺.[21][25] This depletion of the NAD⁺ pool leads to a subsequent reduction in SIRT1 activity, as SIRT1 is dependent on NAD⁺ for its deacetylase function.[21][25]

-

Direct Regulation: The crosstalk is bidirectional. SIRT1 can deacetylate PARP1, which inhibits its enzymatic activity.[21][24] Furthermore, SIRT1 can negatively regulate the transcription of the PARP1 gene.[24] This creates a feedback loop where SIRT1 can restrain PARP1 activity to conserve NAD⁺ and prevent excessive energy depletion, thereby promoting cell survival under mild stress.[24] Under severe stress, however, NAD⁺ depletion inhibits SIRT1, leading to hyperacetylation of its targets (including p53 and Ku70) and a shift towards apoptosis.[24]

Quantitative Data Summary

The following tables summarize the key protein targets of SIRT1 in the context of DNA repair and genome stability.

Table 1: SIRT1 Substrates in DNA Repair Pathways

| Protein Substrate | DNA Repair Pathway | Effect of SIRT1 Deacetylation | References |

| Ku70 | Non-Homologous End Joining (NHEJ) | Enhances DNA binding and repair activity; suppresses apoptosis. | [1][6][7][26] |

| NBS1 | Homologous Recombination (HR) / DDR Signaling | Enables subsequent phosphorylation by ATM, promoting DDR signaling. | [1][4][5] |

| WRN | Homologous Recombination (HR) | Facilitates response to DNA damage; required for SIRT1-mediated HR. | [1][11] |

| KAP1 | Non-Homologous End Joining (NHEJ) | Stabilizes interaction with 53BP1, promoting NHEJ. | [10] |

| APE1 | Base Excision Repair (BER) | Enhances interaction with XRCC1 and promotes BER activity. | [5][15][16] |

| XPA | Nucleotide Excision Repair (NER) | Enhances interaction with RPA32, required for optimal NER. | [19] |

| ATM | DDR Signaling | Stimulates autophosphorylation and stabilizes ATM at DSBs. | [1][3] |

| HDAC1 | Non-Homologous End Joining (NHEJ) | Stimulates deacetylase activity, promoting NHEJ. | [3] |

| PARP1 | DDR / BER | Inhibits enzymatic activity and PARP1 gene expression. | [21][24] |

| p53 | Apoptosis / Cell Cycle Control | Inhibits pro-apoptotic and cell cycle arrest functions. | [1][9][23] |

| FOXO proteins | Stress Resistance / Apoptosis | Activates genes for DNA repair and stress resistance; reduces apoptosis. | [1] |

Key Experimental Methodologies

SIRT1 Deacetylase Activity Assay (Fluorometric)

This protocol describes a common two-step enzymatic assay to measure SIRT1 activity.[27]

-

Reaction Setup: In a 96-well plate, prepare reaction mixtures containing Assay Buffer, NAD⁺ solution, and the purified SIRT1 enzyme sample. For control wells, include a SIRT1 inhibitor (e.g., Nicotinamide) or omit the NAD⁺.[27]

-

Substrate Addition: Add a fluorogenic acetylated peptide substrate to each well to start the reaction. This substrate is specifically designed to be deacetylated by SIRT1.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for the deacetylation reaction.

-

Development: Add a Developer Solution to each well. This solution contains a protease that specifically cleaves the deacetylated substrate, releasing the fluorophore.

-

Fluorescence Measurement: Incubate for a short period (e.g., 10-15 minutes) at 37°C. Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/460 nm).[28] The fluorescence intensity is directly proportional to SIRT1 deacetylase activity.

Chromatin Immunoprecipitation (ChIP) for SIRT1 Recruitment

This protocol is used to determine if SIRT1 is physically associated with specific genomic regions (e.g., near DNA breaks) in vivo.[29]

-

Cross-linking: Treat cells with formaldehyde (1% final concentration) for 10-15 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[30]

-

Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of approximately 200-1000 bp. Centrifuge to remove debris.

-

Immunoprecipitation (IP): Pre-clear the chromatin lysate with Protein A/G agarose/magnetic beads. Incubate the cleared chromatin overnight at 4°C with an anti-SIRT1 antibody (or control IgG).

-